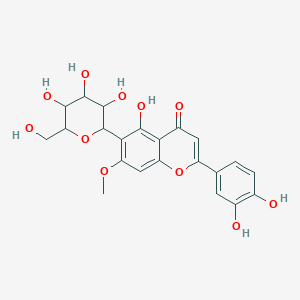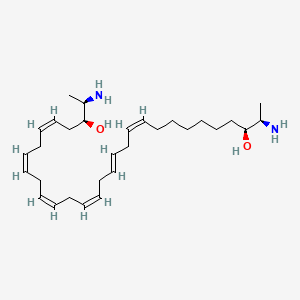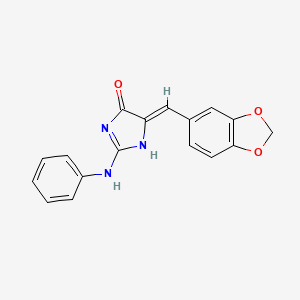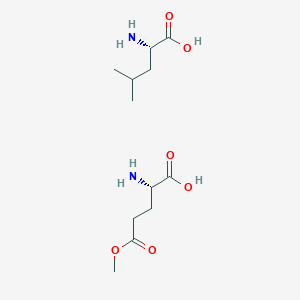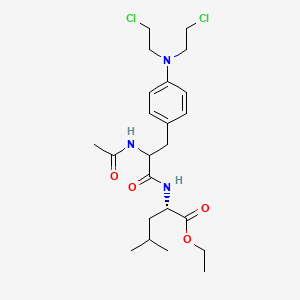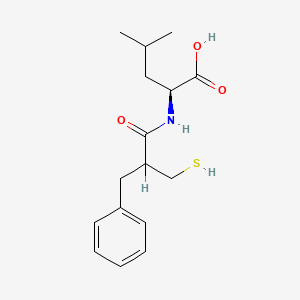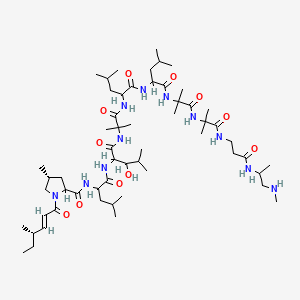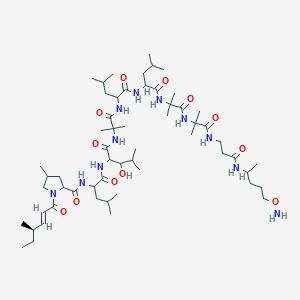
Liquiritin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Liquiritin has a wide range of scientific research applications, including:
Chemistry: This compound is used as a reference compound in the study of flavonoid biosynthesis and metabolism.
Biology: It is studied for its effects on cell proliferation, migration, and angiogenesis.
Medicine: This compound has shown potential in the treatment of various conditions, including neurodegenerative diseases, cancer, and inflammation
Industry: It is used in the formulation of cosmetics and health supplements due to its antioxidant properties.
Wirkmechanismus
Target of Action
Liquiritin, a flavonoid derived from the medicinal plant Glycyrrhiza uralensis Fisch, has been found to interact with several targets. It has been reported to have protective effects on brain microvascular endothelial cells (BMECs), which play a crucial role in maintaining the integrity of the blood-brain barrier . Additionally, it has been shown to interact with the AMP-activated protein kinase α2 (AMPKα2) in cardiomyocytes .
Biochemical Pathways
It has been found to suppress the JNK/Nur77/c-Jun pathway, which plays a significant role in inflammation and apoptosis . Additionally, it has been shown to inhibit the p38MAPK/NF-κB signaling pathway .
Pharmacokinetics
The absorption mechanism of this compound conforms to passive diffusion and first-order kinetics, but it has low bioavailability . It has been reported that this compound can penetrate the blood-brain barrier .
Result of Action
This compound has been shown to have numerous beneficial effects. It can promote cell proliferation, migration, and angiogenesis, reduce mitochondrial membrane potential damage and apoptosis, and decrease the production of reactive oxygen species . It also has significant anti-inflammatory effects and can reduce the expression of related adhesion molecules . In cardiomyocytes, this compound administration attenuates lipopolysaccharide-induced dysfunction and reduces mortality .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, hypoxia/reoxygenation conditions can affect its protective effects on BMECs . Moreover, the safe and effective dose of this compound was screened out through the detection of cell viability
Biochemische Analyse
Biochemical Properties
Liquiritin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activation of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways . These interactions help reduce oxidative stress and apoptosis in cells. Additionally, this compound interacts with antioxidant enzymes, enhancing their activity and contributing to its overall antioxidant effect .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been shown to protect against oxygen and glucose deprivation/reoxygenation-induced damage by improving cell viability and reducing apoptosis . This compound also influences cell signaling pathways, such as the p38MAPK/NF-κB pathway, and modulates gene expression related to oxidative stress and inflammation . Furthermore, it has been observed to enhance mitochondrial function and reduce oxidative stress in podocytes, thereby protecting against kidney injury .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activation of the p38MAPK and NF-κB signaling pathways, reducing the production of pro-inflammatory cytokines and oxidative stress . This compound also activates the nuclear factor E2-related factor 2 (Nrf2) signaling pathway, which enhances the expression of antioxidant genes and protects cells from oxidative damage . Additionally, this compound modulates mitochondrial dynamics by regulating proteins involved in mitochondrial fission and fusion, thereby maintaining mitochondrial homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions and retains its protective effects over extended periods . In in vitro models, this compound has been shown to improve cell viability and reduce apoptosis over time, indicating its long-term benefits . In in vivo studies, this compound has demonstrated sustained protective effects against ischemia-reperfusion injury and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving acute lung injury, this compound exhibited significant anti-inflammatory effects at various dosages, with higher doses providing greater protection . At very high doses, this compound may exhibit toxic effects, such as liver and kidney damage . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including oxidation, reduction, deglycosylation, isomerization, methylation, glucuronidation, and sulfation . These metabolic processes help in the biotransformation and elimination of this compound from the body. Enzymes such as cytochrome P450s play a crucial role in the oxidation and reduction of this compound, while glucuronosyltransferases and sulfotransferases are involved in its conjugation and excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in brain tissues, where it exerts its neuroprotective effects . This compound is also distributed to other organs, such as the liver and kidneys, where it undergoes metabolism and excretion . Transporters and binding proteins, such as albumin, facilitate the distribution of this compound within the body .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-apoptotic effects . This compound’s ability to modulate mitochondrial dynamics and enhance mitochondrial function is attributed to its localization within these organelles . Additionally, this compound can translocate to the nucleus, where it activates the Nrf2 signaling pathway and promotes the expression of antioxidant genes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Liquiritin kann durch Glykosylierung von Liquiritigenin synthetisiert werden. Der Prozess beinhaltet die Verwendung von Glykosyldonoren und Katalysatoren unter bestimmten Reaktionsbedingungen. Eine übliche Methode beinhaltet die Verwendung von Glykosyltrichloracetamidat als Glykosyldonor und einen Lewis-Säure-Katalysator .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound häufig aus der Wurzel von Glycyrrhiza uralensis unter Verwendung der Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC) extrahiert. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Ethanol als Lösungsmittel, gefolgt von der Reinigung unter Verwendung eines Zweiphasensystems aus Ethylacetat, Methanol und Wasser . Diese Methode ermöglicht die effiziente Isolierung und Reinigung von this compound mit hoher Reinheit und hohen Rückgewinnungsraten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: This compound kann zu Liquiritigenin oxidiert werden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydrothis compound führen.
Methylierung: Die Methylierung von this compound kann methylierte Derivate erzeugen.
Acetylierung: Die Acetylierung von this compound kann zur Bildung acetylierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden oft verwendet.
Hydrolyse: Saure oder enzymatische Bedingungen werden typischerweise für die Hydrolyse eingesetzt.
Methylierung: Methyliodid und Dimethylsulfat sind gängige Methylierungsmittel.
Acetylierung: Essigsäureanhydrid und Pyridin werden häufig für Acetylierungsreaktionen verwendet.
Hauptprodukte
Oxidation: Liquiritigenin.
Reduktion: Dihydrothis compound.
Hydrolyse: Liquiritigenin und Glucose.
Methylierung: Methylierte this compound-Derivate.
Acetylierung: Acetylierte this compound-Derivate.
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Biologie: Es wird auf seine Auswirkungen auf Zellproliferation, Migration und Angiogenese untersucht.
Medizin: This compound hat sich als vielversprechend bei der Behandlung verschiedener Erkrankungen erwiesen, darunter neurodegenerative Erkrankungen, Krebs und Entzündungen
Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:
Antioxidative Aktivität: This compound aktiviert den Keap1/Nrf2-Antioxidans-Signalweg, reduziert die Produktion von reaktiven Sauerstoffspezies und schützt Zellen vor oxidativem Stress.
Entzündungshemmende Aktivität: Es hemmt den p38-Mitogen-aktivierten Proteinkinase (MAPK)/Nuclear Factor kappa B (NF-κB)-Signalweg und reduziert Entzündungen.
Neuroprotektive Aktivität: This compound schützt Neuronen vor Ischämie/Reperfusionsschäden, indem es die Zellviabilität verbessert und die Apoptose reduziert.
Analyse Chemischer Reaktionen
Types of Reactions
Liquiritin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form liquiritigenin.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Hydrolysis: Hydrolysis of this compound results in the cleavage of the glycosidic bond, yielding liquiritigenin and glucose.
Methylation: Methylation of this compound can produce methylated derivatives.
Acetylation: Acetylation of this compound can lead to the formation of acetylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Hydrolysis: Acidic or enzymatic conditions are typically employed for hydrolysis.
Methylation: Methyl iodide and dimethyl sulfate are common methylating agents.
Acetylation: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products
Oxidation: Liquiritigenin.
Reduction: Dihydrothis compound.
Hydrolysis: Liquiritigenin and glucose.
Methylation: Methylated this compound derivatives.
Acetylation: Acetylated this compound derivatives.
Vergleich Mit ähnlichen Verbindungen
Liquiritin ist unter den Flavonoiden aufgrund seiner spezifischen glykosidischen Struktur einzigartig. Ähnliche Verbindungen umfassen:
Liquiritigenin: Die Aglykonform von this compound, bekannt für ihre östrogene und entzündungshemmende Wirkung.
Isothis compound: Ein Chalconderivat mit ähnlichen pharmakologischen Aktivitäten.
Glycyrrhizinsäure: Eine weitere wichtige bioaktive Verbindung in Süßholz mit antiviralen und entzündungshemmenden Wirkungen.
This compound zeichnet sich durch seine höhere Löslichkeit und Bioverfügbarkeit im Vergleich zu seiner Aglykonform, Liquiritigenin, aus .
Eigenschaften
IUPAC Name |
7-hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKZLAVQYISIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liquiritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
551-15-5 | |
| Record name | Liquiritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 °C | |
| Record name | Liquiritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


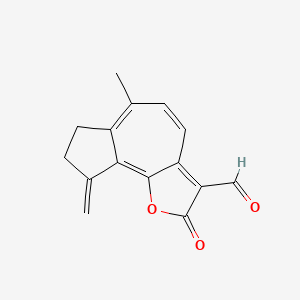
![(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1674780.png)
![16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1674781.png)
